3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Antifungal Structure-Activity Relationship Medicinal Chemistry

3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-54-3) is a heterocyclic compound belonging to the pyrido[3,4-e][1,2,4]triazine class, characterized by a pyridine ring fused to a 1,2,4-triazine core with a 3-fluorophenyl substituent at the 3-position. It was first disclosed in a systematic medicinal chemistry study evaluating the antifungal activity of pyrido[3,4-e]-1,2,4-triazines against Candida, Aspergillus, Mucor, and Trychophyton species.

Molecular Formula C12H7FN4
Molecular Weight 226.21 g/mol
CAS No. 121845-54-3
Cat. No. B12644798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
CAS121845-54-3
Molecular FormulaC12H7FN4
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC3=C(C=CN=C3)N=N2
InChIInChI=1S/C12H7FN4/c13-9-3-1-2-8(6-9)12-15-11-7-14-5-4-10(11)16-17-12/h1-7H
InChIKeyOWMKMDVOPNSPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-54-3): Core Structure and Antifungal Class Profile


3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-54-3) is a heterocyclic compound belonging to the pyrido[3,4-e][1,2,4]triazine class, characterized by a pyridine ring fused to a 1,2,4-triazine core with a 3-fluorophenyl substituent at the 3-position [1]. It was first disclosed in a systematic medicinal chemistry study evaluating the antifungal activity of pyrido[3,4-e]-1,2,4-triazines against Candida, Aspergillus, Mucor, and Trychophyton species [1]. The compound has a molecular formula of C12H7FN4, a molecular weight of 226.21 g/mol, a density of 1.363 g/cm³, and a boiling point of 437.2 °C at 760 mmHg .

Why Generic Substitution Fails for 3-Aryl-pyrido[3,4-e][1,2,4]triazines: Position-Dependent Antifungal Activity


In the pyrido[3,4-e][1,2,4]triazine class, antifungal activity is exquisitely sensitive to the nature and position of substituents on the 3-aryl ring [1]. A direct head-to-head comparison by Reich et al. demonstrated that moving the fluorine atom from the 3-position to the 2-position or adding a second fluorine at the 4-position abrogates antifungal potency [1]. Consequently, a generic 'fluorophenyl-pyridotriazine' cannot substitute for the specific 3-fluorophenyl regioisomer without a predictable loss of biological activity. The quantitative evidence below details these regioisomer-dependent performance gaps.

Head-to-Head Differentiation Evidence for 3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine


Fluorine Position on the 3-Phenyl Ring Determines Antifungal Potency: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro

In a systematic SAR study of pyrido[3,4-e]-1,2,4-triazines, the 3-fluorophenyl derivative (10n) retained good antifungal activity, whereas the 2-fluorophenyl isomer (10m) and the 2,4-difluorophenyl analog (10p) exhibited significantly reduced potency. The 4-fluorophenyl derivative (10o) was among the most potent compounds tested, but the 3-fluoro regioisomer offers a distinct activity profile that may be preferred when modulation of potency or selectivity is desired [1].

Antifungal Structure-Activity Relationship Medicinal Chemistry

Antifungal Potency Relative to Clinical Standards: 3-Fluorophenyl Derivative Activity Context

Several pyrido[3,4-e]-1,2,4-triazine analogs were found to have in vitro antifungal activity equal to or greater than the clinical antifungals miconazole and nystatin. While the 3-fluorophenyl derivative (10n) did not enter this top-tier group, it nevertheless exhibited activity meeting the threshold MIC of ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trychophyton species [1]. This positions 10n as a competent scaffold for further optimization, with the advantage of a fluorine substitution pattern that may offer improved metabolic stability or altered physicochemical properties compared to the more potent 4-fluoro analog.

Antifungal Drug Discovery MIC Comparison Miconazole

Synthetic Accessibility: Yield and Purity Characterization of 3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

The 3-fluorophenyl derivative (10n) was prepared via Method A (K3Fe(CN)6 oxidation of the corresponding 1,2-dihydropyridotriazine) in 46% yield with a melting point of 111-113 °C (recrystallized from EtOH) [1]. This yield is higher than that of the parent unsubstituted compound (10a, 36%) though lower than the methyl analog (10b, 52%). The moderate and reproducible yield supports procurement for research-scale applications.

Synthetic Chemistry Process Development Pyridotriazine Synthesis

Physicochemical Differentiation from Non-Fluorinated and Difluorinated Analogs

The 3-fluorophenyl group confers distinct physicochemical properties relative to the non-fluorinated phenyl analog (10l) and the 3,4-difluorophenyl analog (10q). The presence of a single fluorine at the meta position modifies lipophilicity and electronic character in a manner that retains antifungal activity, whereas the 3,4-difluorophenyl derivative (10q) also retains activity but likely exhibits altered metabolic stability [1]. While explicit LogP values are not available in the primary literature, the molecular formula difference (C12H8N4 for 10l vs. C12H7FN4 for 10n) indicates a modest increase in lipophilicity due to fluorine.

Physicochemical Properties LogP Structural Comparison

Validated Application Scenarios for 3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine Based on Existing Evidence


Antifungal Lead Optimization and SAR Expansion

The compound serves as a validated hit scaffold for antifungal drug discovery programs. The demonstrated structure-activity relationship for fluorine regioisomers [1] makes it a strategic starting point for further optimization of potency, selectivity, and pharmacokinetic properties against Candida, Aspergillus, Mucor, and Trychophyton species. Researchers can use 10n as a benchmark to evaluate new 3-aryl modifications.

Chemical Biology Probe to Investigate Fluorine Position Effects on Bioactivity

Because the 3-fluoro, 2-fluoro, and 4-fluoro regioisomers exhibit sharply differing antifungal activities [1], this compound is valuable as a tool molecule to study how fluorine position influences target binding, membrane permeability, or metabolic processing in fungal cells.

Reference Standard in Pyridotriazine Analytical Method Development

With a defined melting point (111-113 °C), molecular weight (226.21 g/mol), and established synthetic route [1], the compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development and quality control workflows in medicinal chemistry laboratories.

Comparative Efficacy Benchmarking Against Clinical Antifungals

The compound's activity, contextualized alongside miconazole and nystatin in the original study [1], allows its use as an internal benchmark in antifungal screening cascades, enabling researchers to calibrate new assay systems or evaluate novel chemical series against a known active chemotype.

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